Cas no 17142-81-3 (2-Ethyl-6-benzothiazolamine)

2-Ethyl-6-benzothiazolamine is a benzothiazole derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring an ethyl substituent at the 2-position and an amine group at the 6-position, makes it a versatile intermediate for the development of heterocyclic compounds. The compound exhibits potential utility in the synthesis of dyes, agrochemicals, and bioactive molecules due to its reactive amine functionality and benzothiazole core. Its stability under standard conditions and compatibility with various reaction conditions enhance its practicality in laboratory and industrial settings. Researchers value this compound for its role in constructing complex molecular frameworks with tailored properties.
2-Ethyl-6-benzothiazolamine structure
2-Ethyl-6-benzothiazolamine structure
Product Name:2-Ethyl-6-benzothiazolamine
CAS No:17142-81-3
MF:C9H10N2S
MW:178.254100322723
MDL:MFCD10686567
CID:122127
PubChem ID:638565
Update Time:2025-08-04

2-Ethyl-6-benzothiazolamine Chemical and Physical Properties

Names and Identifiers

    • 2-Ethylbenzo[d]thiazol-6-amine
    • 6-Benzothiazolamine,2-ethyl-(9CI)
    • 2-ethyl-1,3-benzothiazol-6-amine
    • 2-Ethyl-6-benzothiazolamine
    • 6-Benzothiazolamine,2-ethyl-
    • 2-Aethyl-6-aminobenzothiazol
    • 2-Ethyl-6-amino-benzothiazol
    • 2-ethyl-6-amino-benzothiazole
    • 2-Ethyl-benzothiazol-6-ylamine
    • 6-Amino-2-ethyl-benzothiazol
    • 6-Amino-2-methyl-benzthiazol
    • 6-benzothiazolamine,2-ethyl
    • 2-ethyl-1,3-benzothiazol-6-amine(SALTDATA: FREE)
    • 6-benzothiazolamine, 2-ethyl-
    • DTXSID40348579
    • AKOS002391998
    • BS-37400
    • 6-Amino-2-ethyl-1,3-benzothiazole
    • FT-0735996
    • 2-ethyl-6-aminobenzothiazole
    • Z385481306
    • MFCD10686567
    • 17142-81-3
    • EN300-259916
    • CS-0448349
    • InChI=1/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H
    • SCHEMBL10047756
    • G45758
    • DB-338425
    • MDL: MFCD10686567
    • Inchi: 1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
    • InChI Key: JBEXHLHFVASCMQ-UHFFFAOYSA-N
    • SMILES: S1C(CC)=NC2C=CC(=CC1=2)N

Computed Properties

  • Exact Mass: 178.05600
  • Monoisotopic Mass: 178.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.261
  • Melting Point: NA
  • Boiling Point: 332.8°C at 760 mmHg
  • Flash Point: 155°C
  • Refractive Index: 1.695
  • PSA: 67.15000
  • LogP: 3.02210
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-Ethyl-6-benzothiazolamine Security Information

2-Ethyl-6-benzothiazolamine Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Ethyl-6-benzothiazolamine Suppliers

Amadis Chemical Company Limited
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(CAS:17142-81-3)2-Ethyl-6-benzothiazolamine
Order Number:A1235697
Stock Status:in Stock
Quantity:1g/250mg/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:49
Price ($):281/160/1015
Email:sales@amadischem.com

2-Ethyl-6-benzothiazolamine Related Literature

Additional information on 2-Ethyl-6-benzothiazolamine

Introduction to 2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) and Its Emerging Applications in Chemical Biology

2-Ethyl-6-benzothiazolamine, identified by the Chemical Abstracts Service Number (CAS No.) 17142-81-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzothiazole class, a scaffold widely recognized for its versatility in medicinal chemistry and drug discovery. The benzothiazole core is characterized by a fused thiophene and benzene ring system, which serves as a privileged structure in the development of bioactive molecules. The introduction of an ethyl group at the 2-position and an amine substituent at the 6-position further enhances its potential as a pharmacophore, making it a promising candidate for various therapeutic applications.

The structural features of 2-Ethyl-6-benzothiazolamine contribute to its remarkable biological activity. The presence of the amine group at the 6-position allows for hydrogen bonding interactions with biological targets, while the ethyl substituent at the 2-position influences the compound's solubility and metabolic stability. These characteristics make it an attractive molecule for further exploration in drug design and development. Recent studies have highlighted the compound's potential in modulating enzyme activity and interacting with specific protein targets, which are crucial for understanding its pharmacological effects.

In recent years, there has been growing interest in exploring the therapeutic potential of benzothiazole derivatives, including 2-Ethyl-6-benzothiazolamine. Research has demonstrated that benzothiazole-based compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. The amine functional group in 2-Ethyl-6-benzothiazolamine plays a critical role in these interactions, allowing for precise targeting of disease-causing pathways.

One of the most compelling aspects of 2-Ethyl-6-benzothiazolamine is its ability to serve as a building block for more complex molecules. In drug discovery pipelines, such compounds are often used to scaffold novel molecules with enhanced pharmacological properties. The versatility of 2-Ethyl-6-benzothiazolamine lies in its ability to undergo various chemical modifications, enabling researchers to fine-tune its biological activity for specific therapeutic needs. For example, functionalization at different positions on the benzothiazole ring can lead to compounds with improved selectivity and efficacy.

The synthesis of 2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) involves multi-step organic reactions that highlight its synthetic accessibility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the benzothiazole core. Subsequent functionalization steps introduce the ethyl group and the amine substituent, resulting in the desired product. Advances in synthetic methodologies have made it possible to produce 2-Ethyl-6-benzothiazolamine with high purity and yield, facilitating its use in downstream applications.

From a chemical biology perspective, 2-Ethyl-6-benzothiazolamine offers insights into understanding molecular interactions at the atomic level. High-resolution structural studies using techniques such as X-ray crystallography have provided valuable information about how this compound interacts with biological targets. These studies not only enhance our understanding of its mechanism of action but also guide future modifications to improve its therapeutic potential. The detailed structural information obtained from such studies is crucial for rational drug design and optimization.

The pharmaceutical industry has taken note of the promising properties of 2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) and is actively exploring its potential in developing new drugs. Preclinical studies have shown encouraging results regarding its efficacy and safety profiles in various disease models. These findings have laid the groundwork for further clinical investigations aimed at evaluating its therapeutic benefits in human populations. The growing body of evidence supporting the use of benzothiazole derivatives underscores their significance as pharmacological tools.

Future research directions for 2-Ethyl-6-benzothiazolamine include exploring its role in modulating immune responses and combating chronic diseases. The compound's ability to interact with multiple biological targets makes it a versatile candidate for addressing complex pathological conditions. Additionally, computational modeling techniques are being employed to predict how modifications to its structure might affect its biological activity. These computational approaches complement experimental efforts by providing rapid screening tools for identifying lead compounds.

In conclusion,2-Ethyl-6-benzothiazolamine (CAS No. 17142-81-3) is a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique properties make it an attractive candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17142-81-3)2-Ethyl-6-benzothiazolamine
A1235697
Purity:99%/99%/99%
Quantity:1g/250mg/5g
Price ($):281/160/1015
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